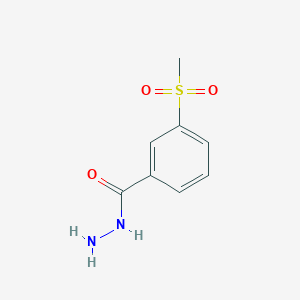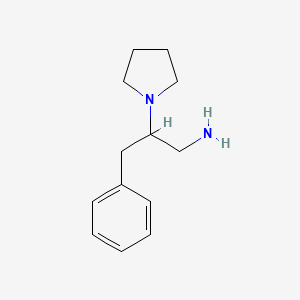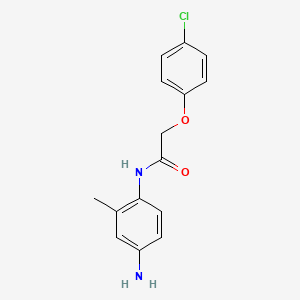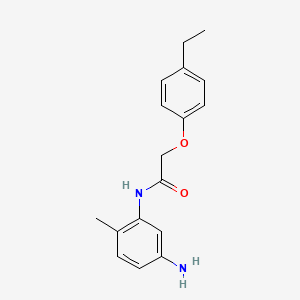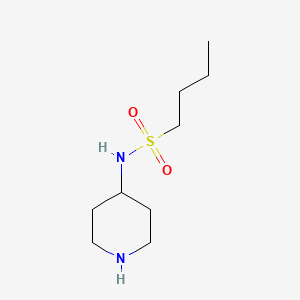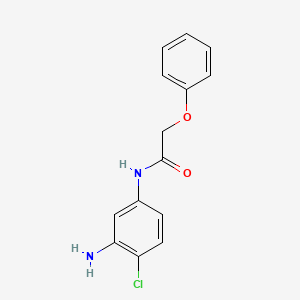
N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide
Descripción general
Descripción
“N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide” is a chemical compound. It has a molecular formula of C16H17ClN2O2 and a molecular weight of 304.77 .
Synthesis Analysis
The synthesis of this compound involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in the presence of an acid acceptor. This reaction takes place in a solvent comprising at least one polar solvent .Aplicaciones Científicas De Investigación
Insecticidal Agents
N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, closely related to N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide, have been synthesized and tested for insecticidal efficacy. Compounds like these have shown promising results against the cotton leafworm, Spodoptera littoralis, suggesting potential applications in pest control and agriculture (Rashid et al., 2021).
Synthesis of Related Compounds
Research on the synthesis of compounds related to this compound, such as 4-Choloro-2-hydroxyacetophenone, has been documented. These studies focus on the synthesis process and may provide insights into the chemical properties and potential applications of this compound (Teng Da-wei, 2011).
Anticonvulsant Activity
A series of new phenoxyacetamides, which are structurally similar to this compound, have been synthesized and evaluated for potential anticonvulsant activity. This research indicates the possibility of using such compounds in the treatment of seizures or as a part of neurological therapies (Pańczyk et al., 2018).
Analgesic and Antipyretic Activities
Derivatives of N-(2-carboxyphenyl)-4-phenoxyacetamide have been studied for their pharmacologic properties, including analgesic and antipyretic activities. These findings could suggest potential therapeutic applications for this compound in pain management and fever reduction (Cebo et al., 1979).
Antimicrobial Agents
The synthesis and antimicrobial evaluation of certain N-(4-chlorophenyl)-2-phenoxyacetamide derivatives indicate potential uses in combating bacterial and fungal infections. Such research could be relevant to the antimicrobial properties of this compound (Muhi-eldeen et al., 1988).
Anticancer Activity
Research on 2-(Substituted phenoxy) Acetamide Derivatives, including structures similar to this compound, has shown potential anticancer activities. This suggests a possible application in developing new anticancer drugs (Rani et al., 2014).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-7-6-10(8-13(12)16)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTDYVYYCVVVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B3174464.png)

![2-[2-(3-Fluorophenyl)ethoxy]acetic acid](/img/structure/B3174479.png)
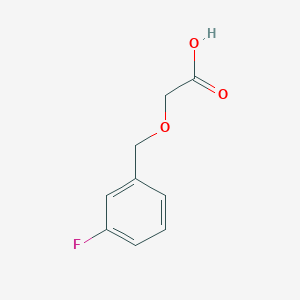
![1-{3-[(2-Furylmethoxy)methyl]phenyl}methanamine](/img/structure/B3174500.png)

